![molecular formula C20H23N3OS B4735687 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4735687.png)
3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
Overview
Description
3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPT is a gamma-secretase inhibitor that has been shown to have a significant impact on cellular processes such as cell differentiation, proliferation, and apoptosis.
Mechanism of Action
3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of various proteins, including amyloid precursor protein (APP). By inhibiting gamma-secretase, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide reduces the production of amyloid beta peptides, which are known to accumulate in the brains of Alzheimer's disease patients. In addition, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to promote the differentiation of stem cells into specific cell types by inhibiting the Notch signaling pathway.
Biochemical and Physiological Effects:
3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In stem cells, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide promotes the differentiation of stem cells into specific cell types by inhibiting the Notch signaling pathway. In neurodegenerative diseases, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide reduces the production of amyloid beta peptides, which are known to accumulate in the brains of Alzheimer's disease patients.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its specificity for gamma-secretase inhibition. 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of gamma-secretase in various cellular processes. However, one of the main limitations of using 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its cytotoxicity at high concentrations. This can make it difficult to study the long-term effects of 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide on cellular processes.
Future Directions
There are several future directions for research related to 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more specific gamma-secretase inhibitors that have minimal off-target effects. Another area of research is the identification of new cellular processes that are regulated by gamma-secretase and the development of new tools for studying these processes. Finally, there is a need for more research on the long-term effects of 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide on cellular processes, particularly in the context of neurodegenerative diseases.
Scientific Research Applications
3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and neurodegenerative diseases. In cancer research, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In stem cell research, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been used to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In neurodegenerative diseases, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a neuroprotective effect by reducing the production of amyloid beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
3,5-dimethyl-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-14-11-15(2)13-16(12-14)19(24)22-20(25)21-17-5-7-18(8-6-17)23-9-3-4-10-23/h5-8,11-13H,3-4,9-10H2,1-2H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCCFYPDNAVJPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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